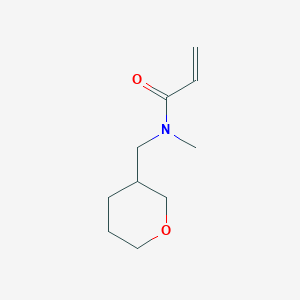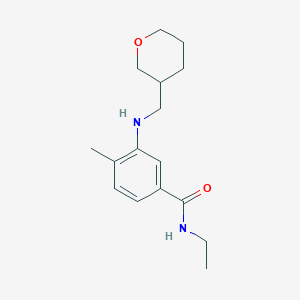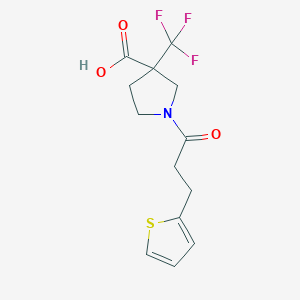
1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid, also known as MFTP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has been synthesized using various methods and has shown potential in various applications, particularly in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins involved in the development and progression of diseases. 1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), a group of proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects
1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, 1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties make it stable and easy to handle. However, 1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has some limitations, including its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, 1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has not been extensively studied in humans, and its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
There are several future directions for the study of 1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid. One direction is to further investigate its potential applications in the treatment of cancer, inflammation, and neurological disorders. Another direction is to study its safety and efficacy in humans, which could lead to the development of new drugs. Additionally, further research could be done to identify the specific mechanisms of action of 1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid and to optimize its chemical structure to improve its potency and selectivity.
Synthesemethoden
The synthesis of 1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been achieved using various methods, including the reaction of furan-2-carboxylic acid with trifluoromethylpyrrolidine-3-carboxylic acid in the presence of a catalyst. Another method involves the reaction of furan-2-carboxylic acid with trifluoromethylpyrrolidine-3-carboxylic acid in the presence of a coupling reagent.
Wissenschaftliche Forschungsanwendungen
1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. 1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
1-(5-methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4/c1-7-2-3-8(20-7)9(17)16-5-4-11(6-16,10(18)19)12(13,14)15/h2-3H,4-6H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIFCNHWVMQSOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCC(C2)(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[Methyl(oxan-4-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B7577055.png)
![2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid](/img/structure/B7577061.png)

![(2S)-4-amino-2-[(5-fluoro-2-methylbenzoyl)amino]-4-oxobutanoic acid](/img/structure/B7577070.png)



![3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid](/img/structure/B7577127.png)

![3-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)pyrazine-2-carbonitrile](/img/structure/B7577140.png)
![8-(5-Bromopyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B7577146.png)
